molecular formula C8H7N3O B3044516 N-(5-Cyanopyridin-2-YL)acetamide CAS No. 100130-61-8

N-(5-Cyanopyridin-2-YL)acetamide

Cat. No. B3044516
Key on ui cas rn: 100130-61-8
M. Wt: 161.16
InChI Key: SCYWJYZSYTVDIX-UHFFFAOYSA-N
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Patent
US07645776B2

Procedure details

8 mmol of 6-Amino-nicotinonitrile were dissolved in THF. 2 eq of DIPEA were added. The reaction mixture was cooled to 0° C. and 1.0 eq of acetylchloride in THF added dropwise and the reaction stirred for 2 h. The product was isolated by extraction from ethylacetate/water.
Quantity
8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ethylacetate water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.CCN(C(C)C)C(C)C.[C:19](Cl)(=[O:21])[CH3:20].C(OC(=O)C)C.O>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:19](=[O:21])[CH3:20])=[N:3][CH:4]=1)#[N:7] |f:3.4|

Inputs

Step One
Name
Quantity
8 mmol
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ethylacetate water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)C=1C=CC(=NC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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